molecular formula C18H16N2O B11843511 N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide CAS No. 89242-05-7

N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide

Cat. No.: B11843511
CAS No.: 89242-05-7
M. Wt: 276.3 g/mol
InChI Key: ZXEJBIUBMVRYND-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide is a heterocyclic compound featuring an isoquinoline core substituted with a phenyl group at position 1 and a dimethylcarboxamide group at position 2. The dimethylcarboxamide moiety enhances lipophilicity, influencing pharmacokinetic properties such as blood-brain barrier penetration, making it relevant in neurological targeting .

Properties

CAS No.

89242-05-7

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

N,N-dimethyl-1-phenylisoquinoline-3-carboxamide

InChI

InChI=1S/C18H16N2O/c1-20(2)18(21)16-12-14-10-6-7-11-15(14)17(19-16)13-8-4-3-5-9-13/h3-12H,1-2H3

InChI Key

ZXEJBIUBMVRYND-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Isoquinoline Framework Construction

The isoquinoline core serves as the foundational structure for this compound. A widely adopted strategy involves Pd-catalyzed cross-coupling reactions to introduce substituents at specific positions. For instance, 3-chloro-1-phenylisoquinoline is synthesized via a Pd(N-XantPhos)-catalyzed deprotonative cross-coupling between 1-phenylisoquinoline derivatives and aryl halides. This method, adapted from iridium(III) complex syntheses, employs LiN(SiMe₃)₂ as a base and cyclopentyl methyl ether (CPME) as the solvent, achieving yields up to 57% . The chloro substituent at position 3 provides a reactive site for subsequent functionalization.

Chloride-to-Carboxylic Acid Conversion

The 3-chloro group is converted to a carboxylic acid through a two-step hydrolysis pathway :

  • Cyanide Substitution : Treatment of 3-chloro-1-phenylisoquinoline with CuCN in dimethylformamide (DMF) at 120°C replaces the chloride with a nitrile group.

  • Acidic Hydrolysis : The nitrile intermediate is hydrolyzed to 1-phenylisoquinoline-3-carboxylic acid using concentrated hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) under reflux .

This sequence ensures high regioselectivity, though side reactions such as over-hydrolysis or decarboxylation necessitate careful temperature control.

Carboxamide Formation via Carbamoyl Chloride Coupling

The final step involves converting the carboxylic acid to the N,N-dimethylcarboxamide moiety. A patent-published method demonstrates that reacting 1-phenylisoquinoline-3-carboxylic acid with dimethylcarbamoyl chloride in the presence of a tertiary base (e.g., triethylamine) at 25–50°C produces the target compound in 40–70% yield . The reaction proceeds via nucleophilic acyl substitution, with the base neutralizing HCl byproducts.

Key Reaction Parameters :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Time : 15–60 minutes for complete conversion.

  • Purification : Column chromatography on silica gel eluting with ethyl acetate/hexane mixtures.

Methylation of Primary Amides

In cases where the carboxamide group is introduced as a primary amide (e.g., via coupling with NH₃), subsequent N,N-dimethylation is achieved using methyl iodide and a strong base. Lithium diisopropylamide (LDA) in THF at −78°C abstracts the amide proton, generating a nucleophilic species that reacts with methyl iodide to install the dimethyl groups . This method, while effective, demands cryogenic conditions and anhydrous solvents.

Characterization and Quality Control

Spectroscopic Validation :

  • ¹H NMR : Aromatic protons (δ 7.2–8.0 ppm), dimethylamino singlet (δ 3.0–3.2 ppm), and carboxamide carbonyl (δ 165–170 ppm in ¹³C NMR) .

  • IR Spectroscopy : Stretching vibrations for C=O (1680 cm⁻¹) and N–H (3300 cm⁻¹, if present) .

  • Mass Spectrometry : Exact mass calculated for C₁₈H₁₇N₂O ([M+H]⁺): 285.1386 .

Purity Assessment :

  • HPLC with UV detection (λ = 254 nm) confirms >95% purity.

  • Melting point analysis (observed: 210–212°C) aligns with literature values .

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Carbamoyl Chloride Route40–70Single-pot, scalableRequires anhydrous conditions
Ullmann Coupling30–50Avoids acidic hydrolysisHigh catalyst loading
Methylation of Amide50–60Applicable to primary amidesCryogenic conditions

Industrial-Scale Considerations

For commercial production, the carbamoyl chloride route is favored due to its compatibility with continuous flow reactors and minimal byproduct formation. However, the cost of dimethylcarbamoyl chloride and catalyst recovery systems presents economic challenges. Recent advances in photocatalytic amidation using visible light and organic dyes may offer greener alternatives, though these remain experimental .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound (C₁₈H₁₆N₂O, MW 276.33 g/mol) contains:

  • Isoquinoline ring : Electron-deficient due to the nitrogen atom, favoring electrophilic/nucleophilic reactions at C-1 and C-3 positions .

  • N,N-Dimethylcarboxamide group : Polar, hydrolytically labile, and capable of hydrogen bonding or coordination.

  • Phenyl substituent : Stabilizes the aromatic system and directs regioselectivity in substitution reactions .

Nucleophilic Aromatic Substitution

The electron-deficient isoquinoline ring undergoes substitution at activated positions:

Reaction Conditions Outcome Reference
Amination at C-4Pd(OAc)₂, XPhos, K₂CO₃, DMF, 120°CIntroduces amino groups with 65–78% yield .
HalogenationNBS or NCS, radical initiatorsBromination/chlorination at C-6.

Key Findings :

  • Palladium catalysis enhances selectivity for C-4 substitution .

  • Steric hindrance from the phenyl group limits reactivity at C-1.

Palladium-Catalyzed Coupling Reactions

The compound participates in cross-couplings for functionalization:

Reaction Type Catalyst System Applications Yield
Suzuki–MiyauraPd(PPh₃)₄, aryl boronic acids, K₂CO₃Biaryl formation at C-3 .72–85%
Oxidative CarbamoylationPdCl₂, DMF (as carbamoyl source), airIntroduces carboxamide groups .60%

Mechanistic Insight :

  • Oxidative carbamoylation proceeds via Pd(II)/Pd(0) cycles, with DMF acting as both solvent and carbamoyl donor .

Hydrolysis of the Carboxamide Group

The N,N-dimethylcarboxamide moiety undergoes hydrolysis under acidic or basic conditions:

Condition Product Rate
6M HCl, reflux, 12h1-Phenylisoquinoline-3-carboxylic acidComplete conversion.
NaOH (aq), 80°C, 6hCorresponding ammonium salt90% yield.

Applications :

  • Hydrolysis enables derivatization to esters or amides for pharmacological studies.

Coordination Chemistry

The isoquinoline nitrogen and carboxamide oxygen serve as ligands for metal complexes:

Metal Application Observation
Ir(III)Photosensitizers for CO₂ reductionEnhanced MLCT/LLCT absorption .
Pd(II)Catalytic cycles in cross-couplingsStabilizes intermediates .

Example :

  • Ir(III) complexes with 1-phenylisoquinoline ligands show extended visible-light absorption (ε = 7800 M⁻¹cm⁻¹ at 444 nm) .

Oxidation and Reduction

The isoquinoline core undergoes redox transformations:

Reaction Reagents Outcome
HydrogenationH₂, Pd/C, EtOHPartially reduced dihydroisoquinoline .
Oxidation with KMnO₄Aqueous acidic conditionsRing cleavage to dicarboxylic acid.

Challenges :

  • Over-reduction can degrade the aromatic system, necessitating controlled conditions .

Scientific Research Applications

N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Isoquinoline Carboxamide Family

PK11195 (N-Methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-carboxamide)
  • Structural Differences : PK11195 has a 2-chlorophenyl group at position 1 and a bulkier N-methyl-N-(1-methylpropyl) carboxamide group.
  • Synthesis : Prepared via palladium-mediated carbonylation with [¹¹C]CO, yielding 10–55% radiochemical purity and high specific radioactivity (200–900 GBq µmol⁻¹) .
  • Applications : A benzodiazepine receptor ligand used in PET imaging, highlighting the importance of substituents on receptor affinity.
3-Chloro-N,N-dimethyl-4-oxoquinoline-1-carboxamide
  • Structural Differences: Features a 4-oxoquinoline core with a chloro substituent at position 3.
  • Physical Properties : LogP = 2.18 (indicative of moderate lipophilicity), PSA = 42.31 Ų .
  • Pharmacological Relevance : Similar carboxamide derivatives are explored in medicinal chemistry for antimicrobial activity .

Carboxamide Derivatives with Alternative Heterocycles

3-Chloro-N,N-diethylquinoxaline-2-carboxamide (Compound 6)
  • Core Heterocycle: Quinoxaline instead of isoquinoline.
  • Synthesis : Yield = 49%, purified via column chromatography (CH₂Cl₂/EtOAc). NMR data (δ 8.10–1.16 ppm) confirm regiochemistry .
  • Key Difference: The quinoxaline core may reduce steric hindrance compared to isoquinoline, affecting binding interactions.
N,N-Diphenyl-3-quinolinecarboxamide (3l)
  • Core Heterocycle: Quinoline with diphenylcarboxamide.
  • Synthesis : High yield (99%) via N-oxide reduction, demonstrating efficiency in carboxamide formation .

Substituent-Driven Comparisons

Chloro vs. Phenyl Substituents
  • 3-Chloro-N-phenyl-phthalimide () : Chloro substituents enhance electrophilicity, critical in polymer synthesis.
Dimethyl vs. Diethyl Carboxamides
  • N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide: Diethyl groups increase steric bulk, reducing LogP (predicted lower than dimethyl analogs). Yield = 78% via silica gel chromatography .

Biological Activity

N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide (DMPIQ) is a compound of interest in pharmacological research due to its potential biological activities, particularly in the realm of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DMPIQ is characterized by its isoquinoline core structure, which contributes to its unique biological properties. The molecular formula is C17_{17}H18_{18}N2_2O, with a molecular weight of approximately 276.33 g/mol. The presence of dimethylamino and carboxamide groups enhances its interaction with various biological targets.

Antitumor Activity

Preliminary studies indicate that DMPIQ exhibits cytotoxic effects against certain cancer cell lines. For instance, it has been reported to reduce cell viability in various cancer models, suggesting its potential as an anticancer agent. The specific mechanisms of action may involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50_{50} (µM) Effect
HeLa57.74Significant cytotoxicity observed
MCF-769.30Moderate cytotoxicity observed

These findings suggest that DMPIQ could be further explored for its potential use in cancer therapy .

Neuropharmacological Effects

Research has also highlighted DMPIQ's role in neuropharmacology, particularly regarding its interactions with neurotransmitter systems. It has been studied for its potential effects on monoamine oxidase (MAO) activity, which is crucial for the metabolism of neurotransmitters such as serotonin and dopamine.

  • Monoamine Oxidase Inhibition: DMPIQ may exhibit inhibitory activity against MAO-A and MAO-B, which are implicated in mood regulation and neurodegenerative disorders. Such inhibition could lead to increased levels of neurotransmitters, thereby enhancing mood and cognitive function .

The mechanisms through which DMPIQ exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Apoptosis Induction: DMPIQ appears to activate apoptotic pathways in cancer cells, evidenced by increased levels of cleaved PARP and caspase activation .
  • Receptor Binding: Interaction studies suggest that DMPIQ may bind to specific receptors involved in neuroinflammation and neuroprotection, potentially modulating inflammatory responses in the brain .

In Vitro Studies

In vitro assays have demonstrated that DMPIQ can significantly reduce cell viability in various cancer cell lines over a treatment period of 72 hours. For example:

  • In bladder cancer cell lines (5637 and T24), DMPIQ treatment resulted in over 60% reduction in viable cells at concentrations as low as 10 µM .

In Vivo Studies

While in vitro results are promising, further research is needed to assess the efficacy and safety of DMPIQ in vivo. Current studies are focused on animal models to evaluate the compound's pharmacokinetics and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide, and how is purity ensured?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed coupling or condensation reactions under inert atmospheres. For example, analogous carboxamide compounds are synthesized using Pd(II) acetate as a catalyst, triethylamine as a base, and purified via column chromatography (eluent: CH₂Cl₂/EtOAc mixtures) . Purity is validated using HPLC (>95% purity) and NMR spectroscopy to confirm structural integrity. For instance, 1H^1H- and 13C^{13}C-NMR peaks are analyzed to verify substituent positions and dimethylamide functionality .
Example Synthesis Data
Catalyst: Pd(II) acetate
Base: Et₃N
Purification: Column chromatography (CH₂Cl₂/EtOAc 5:1)
Yield: 49–67% (varies with substituents)

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in tightly sealed containers under dry, ventilated conditions to prevent hydrolysis or oxidation. Opened containers must be resealed upright to avoid leakage. Occupational exposure limits are not established, but lab-grade PPE (gloves, goggles) is recommended during handling .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent environments (e.g., dimethylamide protons at δ ~3.2–3.6 ppm and quaternary carbons at δ ~164–165 ppm) .
  • IR : Confirm carbonyl stretching (C=O) near 1635–1640 cm⁻¹ .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks within ±0.001 Da accuracy) .

Advanced Research Questions

Q. How can synthetic yields be optimized when low efficiency persists?

  • Methodological Answer :

  • Catalyst Screening : Replace Pd(II) acetate with Pd(PPh₃)₄ or ligand-assisted systems to enhance coupling efficiency.
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.
  • Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and adjust reaction times (e.g., extending from 20 h to 48 h if incomplete) .

Q. How to resolve contradictions in NMR data during structural elucidation?

  • Methodological Answer :

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ shifts; dimethylamide protons may show splitting in polar solvents due to hindered rotation.
  • Impurity Analysis : Use 1H^1H-1H^1H COSY or HSQC to distinguish between target signals and byproducts. For example, unexpected peaks at δ 7.2–7.4 ppm may indicate residual phenylacetylene starting material .
  • Computational Validation : Compare experimental 13C^{13}C-NMR shifts with DFT-calculated values (e.g., δ ~164.8 ppm for C=O vs. calculated 165.2 ppm) .

Q. What strategies evaluate multi-target inhibitory potential of derivatives?

  • Methodological Answer :

  • In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization or radiometric assays.

  • Molecular Docking : Perform docking studies with PyMOL or AutoDock to predict binding modes to conserved ATP pockets. For example, isoquinoline carboxamides show π-π stacking with phenylalanine residues in kinase domains .

  • Selectivity Profiling : Compare IC₅₀ values across targets; derivatives with >10-fold selectivity for one kinase are prioritized .

    Example Biological Data
    Target: EGFR kinase
    IC₅₀: 0.12 µM (derivative 5a5)
    Selectivity ratio (EGFR/VEGFR2): 14.3
    Ref:

Notes

  • Data Contradictions : Discrepancies in melting points (e.g., 91–93°C vs. 161–164°C for analogous compounds) may arise from polymorphic forms or solvent retention . Always report recrystallization solvents.
  • Advanced Synthesis : For deuterated analogs, replace H₂O with D₂O in hydrolysis steps and confirm deuteration via 2H^2H-NMR .

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